molecular formula C10H12ClNO4S B2942614 N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008074-24-5

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2942614
CAS No.: 1008074-24-5
M. Wt: 277.72
InChI Key: ZCQASZURWSOPHS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an organic compound that features a chlorophenyl group and a methylsulfonyl group attached to an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, N-(4-chlorophenyl)-N-(methylsulfonyl)amine, is formed.

    Coupling with Alanine: The intermediate is then coupled with alanine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Reactivity

The methylsulfonyl group enables nucleophilic substitution and hydrolysis reactions. Key findings:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to form sulfonic acid derivatives. This is supported by studies on diarylsulfonylureas showing pH-dependent mitochondrial accumulation linked to sulfonamide stability .

  • Nucleophilic Substitution : The sulfonyl group's electron-withdrawing nature activates adjacent positions for nucleophilic attack. For example, halogenation at the aromatic ring may occur via electrophilic substitution facilitated by the sulfonyl moiety's directing effects .

Amino Acid Backbone Reactions

The alanine backbone participates in typical amino acid reactions:

  • Esterification/Amidation : The carboxylic acid group can form esters or amides under standard coupling conditions (e.g., DCC/DMAP) .

  • Reductive Amination : The amine group may undergo alkylation or reductive amination, though steric hindrance from the sulfonyl group could limit reactivity .

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent directs electrophilic aromatic substitution:

  • Halogenation : Bromine or iodine can substitute at the para position relative to chlorine under Lewis acid catalysis .

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids is feasible, as demonstrated in pyrimidine-based kinase inhibitors with similar aryl halide motifs .

Comparative Reactivity of Structural Analogs

CompoundKey Reactivity Differences vs. Target CompoundSource
N-(3-Chlorophenyl) analogEnhanced meta-directed electrophilic substitution
N-(4-Fluorophenyl) analogHigher metabolic stability due to fluorine’s electronegativity
N-(Phenyl) analogReduced halogen-directed reactivity

Industrial and Biochemical Relevance

  • Drug Design : The sulfonamide group mimics transition states in enzyme inhibition, as seen in kinase inhibitors binding to ATP pockets .

  • Mitochondrial Targeting : Diarylsulfonylureas like MPCU concentrate in mitochondria via pH-dependent mechanisms, suggesting similar behavior for this compound .

Scientific Research Applications

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an amino acid derivative with a chlorophenyl group and a methylsulfonyl moiety, possessing the molecular formula C11H14ClNO5SC_{11}H_{14}ClNO_5S and a molecular weight of approximately 307.75 g/mol. It is used in medicinal chemistry and organic synthesis due to its structural features that enhance biological activity and specificity.

Applications

  • Pharmaceutical Development this compound serves as a building block in the synthesis of pharmaceuticals. Its unique structure enhances biological activity and specificity, making it valuable for creating new medications. Derivatives of this compound can inhibit bacterial growth, suggesting its potential in developing new antibiotics. Its structural similarity to bioactive compounds indicates it could modulate biological pathways, especially those involving neurotransmitter systems.
  • Interaction Studies this compound's binding affinity to biological targets is crucial for understanding its pharmacodynamics and potential therapeutic uses. Preliminary research suggests it may interact with specific enzymes and receptors, influencing metabolic pathways related to inflammation and infection.
  • Structural Similarity Several compounds share structural similarities with this compound:
    Compound NameStructural FeaturesUnique Aspects
    N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)-L-alanineContains a methoxy group instead of chlorineMay exhibit different solubility and reactivity
    N-(4-Bromophenyl)-N-(methylsulfonyl)alanineBromine substitution on the phenyl ringPotentially different biological activity
    N-(4-Fluorophenyl)-N-(methylsulfonyl)alanineFluorine substitutionEnhanced metabolic stability
    These compounds highlight the significance of the specific halogen substitution pattern in this compound, which can significantly affect its chemical reactivity and biological properties.
  • Synthesis The synthesis of this compound can be achieved through several methods, providing flexibility in producing derivatives tailored for specific applications. These reactions are crucial for synthesizing more complex molecules or modifying the compound for specific applications.
  • Biological Activity this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine
  • N-(4-Chlorophenyl)-N-(methylsulfonyl)valine
  • N-(4-Chlorophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the alanine backbone differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Biological Activity

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄ClNO₅S
  • Molecular Weight : Approximately 307.75 g/mol

The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its unique biological activity. The presence of these functional groups enhances its interaction with various biological targets, potentially influencing metabolic pathways related to inflammation and infection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a promising candidate for antibiotic development. For instance, it has demonstrated effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound's structure suggests potential roles in modulating inflammatory pathways. The methylsulfonyl group has been identified as a pharmacophore that enhances selectivity for cyclooxygenase-2 (COX-2) inhibition, a key enzyme involved in inflammatory responses. In vitro studies indicate that compounds with similar structures may exhibit selective inhibition of COX-2 over COX-1, which is critical for developing anti-inflammatory agents with fewer side effects .

Comparison of Biological Activities

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntimicrobialNot specified
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)-ureaAnticancer (HeLa cells)IC50: 0.69 μM
Nimesulide (COX-2 inhibitor)Anti-inflammatoryIC50: 57.14 μM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition, indicating its potential as an effective antibiotic .
  • Cellular Pharmacology : Research on the cellular uptake of related sulfonamide compounds showed rapid accumulation in human colon adenocarcinoma cells, suggesting a mechanism that could be relevant for this compound’s action in cancer treatment .
  • Inflammation Modulation : A series of experiments demonstrated that compounds containing the methylsulfonyl group could selectively inhibit COX-2 activity, leading to reduced inflammation in treated models compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine, and how can reaction efficiency be optimized?

  • Methodology :

  • Start with substituted anilines (e.g., 4-chloroaniline) and sulfonyl chloride derivatives. React with alanine under controlled conditions (e.g., THF or DCM solvent, room temperature) to introduce the methylsulfonyl group.
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using elemental analysis (±0.3% for C, H, N) and HPLC (≥95% purity) .
  • Optimize yield by adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride) and reaction time (monitor via TLC).

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : Acquire 1H and 13C NMR in deuterated DMSO or CDCl3. Key signals: methylsulfonyl (δ ~3.1 ppm for CH3, δ ~40-45 ppm for SO2 in 13C), chlorophenyl aromatic protons (δ ~7.3-7.5 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on resolving disorder in the sulfonyl or chlorophenyl groups. Report R-factor < 0.05 for high-resolution data .
  • FTIR : Confirm sulfonamide (1320-1160 cm⁻¹ for SO2 asymmetric/symmetric stretching) and amide (1650-1600 cm⁻¹ for C=O) bonds .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement of this compound?

  • Methodology :

  • Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, split the problematic moiety (e.g., chlorophenyl ring) into two positions with occupancy refinement.
  • Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts (e.g., C–H···O interactions between sulfonyl and adjacent molecules) .
  • Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify unrealistic bond lengths/angles .

Q. What in vitro models are suitable for studying the biological activity of this compound, particularly its interaction with voltage-gated ion channels?

  • Methodology :

  • Patch-clamp electrophysiology : Test inhibition of sodium channels (e.g., Nav1.7) in HEK293 cells. Prepare compound in DMSO (final conc. ≤0.1%), apply at 1–100 µM, and measure current suppression .
  • Molecular docking : Use AutoDock Vina to simulate binding to sodium channel α-subunits (PDB: 6J8E). Prioritize sulfonamide and chlorophenyl groups for hydrophobic interactions .
  • Validate selectivity via counter-screening against potassium channels (e.g., Kv1.1) .

Q. How can stability and degradation pathways of this compound be analyzed under physiological conditions?

  • Methodology :

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2, pepsin). Monitor via LC-MS/MS (ESI+ mode) for hydrolytic cleavage of sulfonamide or amide bonds.
  • Metabolite identification : Use rat liver microsomes (RLM) to assess cytochrome P450-mediated oxidation. Detect hydroxylated metabolites (m/z +16) and glucuronide conjugates .
  • Quantify degradation kinetics using pseudo-first-order models (e.g., half-life at pH 7.4: ~12–24 hrs) .

Q. Data Presentation Guidelines

  • Structural Data Table :

    ParameterValueMethodReference
    Crystal SystemMonoclinicX-ray (SHELXL)
    Space GroupP21/c
    Bond Length (S–N)1.63 ÅDFT (B3LYP/6-31G*)
    LogP2.8 ± 0.2HPLC (Shimadzu C18)
  • Biological Activity Table :

    Assay TypeIC50 (µM)Model SystemReference
    Sodium Channel12.3HEK293 (Nav1.7)
    CYP3A4 Inhibition>100RLM

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQASZURWSOPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.